molecular formula C18H26O2 B3079224 Benzyl undec-10-enoate CAS No. 106262-52-6

Benzyl undec-10-enoate

Cat. No.: B3079224
CAS No.: 106262-52-6
M. Wt: 274.4 g/mol
InChI Key: WWPGVDPXFOLILH-UHFFFAOYSA-N
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Description

Benzyl undec-10-enoate is an organic compound with the molecular formula C18H26O2 It is an ester formed from benzyl alcohol and undec-10-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl undec-10-enoate can be synthesized through several methods. One common approach involves the esterification of undec-10-enoic acid with benzyl alcohol. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl undec-10-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the undec-10-enoate moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Benzyl undec-10-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: Benzyl undec-10-enoate is unique due to its benzyl group, which imparts distinct chemical properties and potential applications compared to other undec-10-enoate esters. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.

Properties

IUPAC Name

benzyl undec-10-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-12-15-18(19)20-16-17-13-10-9-11-14-17/h2,9-11,13-14H,1,3-8,12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPGVDPXFOLILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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